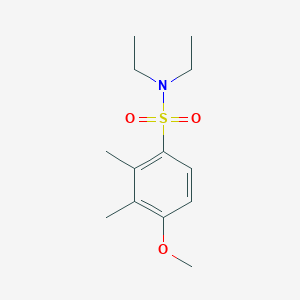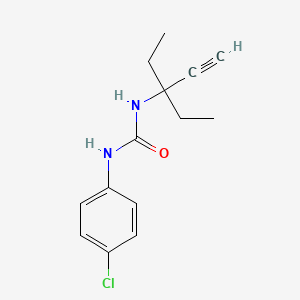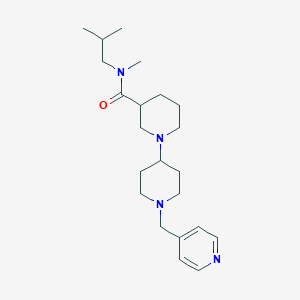
N,N-diethyl-4-methoxy-2,3-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as sulfaquinoxaline, is a sulfonamide antibiotic that is commonly used in veterinary medicine. It is effective against a wide range of bacterial infections, including those caused by Eimeria and Salmonella species. Sulfaquinoxaline is synthesized through a multistep process involving the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with diethylamine.
作用機序
Sulfaquinoxaline works by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and survival. By blocking this process, N,N-diethyl-4-methoxy-2,3-dimethylbenzenesulfonamideline prevents the bacteria from multiplying and spreading, allowing the immune system to eliminate the infection.
Biochemical and Physiological Effects:
Sulfaquinoxaline has been shown to have a variety of biochemical and physiological effects on the body. It has been found to reduce the levels of certain enzymes in the liver, which can lead to liver damage in some cases. Sulfaquinoxaline can also cause changes in the levels of certain hormones in the body, which can affect reproduction and other physiological processes.
実験室実験の利点と制限
Sulfaquinoxaline has several advantages for use in laboratory experiments, including its broad-spectrum antibacterial activity and its ability to be easily synthesized. However, it also has some limitations, including its potential toxicity and the risk of developing bacterial resistance to the drug.
将来の方向性
There are several future directions for research on N,N-diethyl-4-methoxy-2,3-dimethylbenzenesulfonamideline, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to better understand the biochemical and physiological effects of N,N-diethyl-4-methoxy-2,3-dimethylbenzenesulfonamideline on the body, as well as its potential for use in human medicine. Finally, research should focus on developing new and more effective antibiotics to combat bacterial infections, including those caused by resistant strains.
合成法
The synthesis of N,N-diethyl-4-methoxy-2,3-dimethylbenzenesulfonamideline involves several steps, including the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with diethylamine to form N,N-diethyl-4-methoxy-2,3-dimethylbenzenesulfonamide. The resulting compound is purified through recrystallization and filtration to obtain the final product.
科学的研究の応用
Sulfaquinoxaline has been extensively studied for its antibacterial properties and has been found to be effective against a variety of bacterial infections. It has been used in the treatment of avian coccidiosis, a common disease in poultry caused by the protozoan parasite Eimeria. Sulfaquinoxaline has also been used to treat bacterial infections in cattle, pigs, and other livestock.
特性
IUPAC Name |
N,N-diethyl-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-6-14(7-2)18(15,16)13-9-8-12(17-5)10(3)11(13)4/h8-9H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWHNELSYQVZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C(=C(C=C1)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)

![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-isopropylphenyl)acetamide](/img/structure/B5324147.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5324154.png)
![(4R)-N-methyl-4-(4-{[methyl(2-naphthoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide](/img/structure/B5324157.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5324159.png)
![N-methyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5324167.png)
![(2S)-1-(3-biphenyl-4-yl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-3,3-dimethyl-1-oxobutan-2-amine](/img/structure/B5324176.png)
![4-chloro-N-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5324183.png)
![2-bromo-N-[2-(dimethylamino)ethyl]benzamide hydrochloride](/img/structure/B5324194.png)

![6-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5324199.png)